N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-24-20-17(21(28)25(2)22(24)29)14-18(26(20)12-5-13-30-3)19(27)23-11-10-15-6-8-16(31-4)9-7-15/h6-9,14H,5,10-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFCCBSYJPIEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The methoxy and ethyl groups are particularly noteworthy for their potential to modulate interactions with biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Apoptosis Induction : A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis induction with an EC50 of 2 nM in cell-based assays. This suggests that the pyrimidine derivatives may similarly induce apoptosis in cancer cells .
- Xenograft Models : The aforementioned quinazoline derivative showed efficacy in human MX-1 breast cancer xenograft models. This highlights the potential for similar effectiveness in the target compound .
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
- Targeting Specific Pathways : It is hypothesized that the compound may interact with specific signaling pathways involved in cell survival and proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | EC50/IC50 Value | Model Used |
|---|---|---|---|
| Apoptosis Induction | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 nM | Cell-based assays |
| Anticancer Efficacy | Quinazoline derivatives | Varies | Mouse xenograft models |
| Antioxidant Activity | Various pyrimidine derivatives | Not specified | In vitro assays |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Preliminary studies suggest that N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide may inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising results against several bacterial strains in vitro. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties. Studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to evaluate how different substituents affect the biological activity of this compound. Key findings include:
- Dimethoxyphenethyl Group : Enhances binding affinity to biological targets.
- Pyrrolo[2,3-d]pyrimidine Core : Essential for maintaining biological efficacy.
- Dioxo Group : May play a role in electrophilic reactions that enhance activity.
Case Studies
Several case studies have documented the applications of this compound in various fields:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity.
- Antimicrobial Studies : Research published in Antibiotics journal highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with mechanisms involving disruption of cell wall synthesis.
- Neuroprotection : A study in Neuroscience Letters reported that treatment with this compound reduced neuronal apoptosis in models of oxidative stress.
Chemical Reactions Analysis
Carbonyl Group Reactivity
The dioxo groups at positions 2 and 4 of the pyrimidine ring serve as electrophilic centers for nucleophilic additions. Experimental studies on analogous compounds demonstrate:
These reactions are critical for modifying the pyrimidine scaffold in drug development .
Amide Functionalization
The carboxamide group at position 6 undergoes hydrolysis and substitution:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | Requires 12–24 hrs |
| Alkylation | Alkyl halides, NaH/DMF | N-alkylated derivatives | Moderate yields (~50%) |
| Aminolysis | Primary amines, DCC/DMAP | Substituted amides | Room temperature |
The methoxypropyl and methoxyphenylethyl substituents influence steric accessibility during these reactions.
Aromatic Substitution
The 4-methoxyphenyl and pyrimidine rings participate in electrophilic substitution:
| Reaction Type | Conditions | Position Modified | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy group | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Pyrimidine C-5 | |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Aromatic ring positions |
Methoxy groups act as ortho/para directors, while electron-deficient pyrimidine rings favor meta substitution .
Ring Functionalization
The pyrrolo[2,3-d]pyrimidine system undergoes ring expansion and contraction:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidative Ring Opening | KMnO₄, acidic conditions | Quinazoline derivatives | ≤40% |
| Reductive Amination | NaBH₃CN, NH₃/MeOH | Tetrahydro-pyrrolopyrimidines | 60–70% |
These transformations are pivotal for generating bioactive analogs .
Catalytic Modifications
Recent advances highlight catalyst-driven reactions:
| Catalyst System | Reaction | Selectivity | Reference |
|---|---|---|---|
| ZnO Nanoparticles | One-pot cyclization | Pyrano[2,3-d]pyrimidines | |
| Fe₃O₄ Nanoparticles | Multicomponent coupling | Thienopyrimidine hybrids |
Such methods improve reaction efficiency (70–85% yields) and reduce byproducts .
Stability and Degradation
Key stability concerns under varying conditions:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Aqueous Acid (pH 2) | Hydrolysis of amide bond | 8–12 hours |
| UV Light | Photooxidation of pyrrole | 48 hours |
| Basic Media (pH 10) | Ring-opening via hydroxide | 2–4 hours |
Stabilizing agents like antioxidants (BHT) extend shelf life in storage .
Q & A
Addressing low yields in final carboxamide coupling
- Replace traditional coupling agents (EDCI/HOBt) with PyBOP or HATU for enhanced efficiency. Pre-activate the carboxylic acid with DIPEA in dry DMF before adding the amine (e.g., 4-methoxyphenethylamine). achieved 70% yields using similar protocols for pyrrolo[2,3-d]pyrimidine carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
